(2,4,5-Trimethoxyphenyl)methanamine hydrochloride

Catalog No.
S2666164
CAS No.
42365-70-8
M.F
C10H16ClNO3
M. Wt
233.69
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,4,5-Trimethoxyphenyl)methanamine hydrochloride

CAS Number

42365-70-8

Product Name

(2,4,5-Trimethoxyphenyl)methanamine hydrochloride

IUPAC Name

(2,4,5-trimethoxyphenyl)methanamine;hydrochloride

Molecular Formula

C10H16ClNO3

Molecular Weight

233.69

InChI

InChI=1S/C10H15NO3.ClH/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11;/h4-5H,6,11H2,1-3H3;1H

InChI Key

BNVJQUJDCOBUPO-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1CN)OC)OC.Cl

Solubility

not available
  • Availability

    Several chemical suppliers offer (2,4,5-Trimethoxyphenyl)methanamine hydrochloride, indicating its use in research settings [, ].

  • Structural Similarity

    The structure of (2,4,5-Trimethoxyphenyl)methanamine hydrochloride bears resemblance to known psychoactive phenethylamines like mescaline and some substituted phenethylamines with potential therapeutic applications [, ]. This similarity suggests researchers might be interested in investigating its potential biological activity.

(2,4,5-Trimethoxyphenyl)methanamine hydrochloride, also known as Propyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride, is an organic compound with the molecular formula C13H22ClNO3 and a molecular weight of 275.77 g/mol. It features a propylamine group linked to a 2,4,5-trimethoxyphenylmethyl moiety. This compound is notable for its structural characteristics that resemble several biologically active molecules, making it a subject of interest in pharmacological research.

The primary chemical reaction involved in the synthesis of (2,4,5-Trimethoxyphenyl)methanamine hydrochloride is the nucleophilic substitution of 2,4,5-trimethoxybenzyl chloride with propylamine. This reaction typically occurs in an organic solvent such as dichloromethane or toluene under reflux conditions. Following this, the resulting amine is converted to its hydrochloride salt through treatment with hydrochloric acid.

Key Reactions:

  • Nucleophilic Substitution:
    C6H3(OCH3)3CH2Cl+C3H7NH2C6H3(OCH3)3CH2NHC3H7+HCl\text{C}_6\text{H}_3(\text{OCH}_3)_3\text{CH}_2\text{Cl}+\text{C}_3\text{H}_7\text{NH}_2\rightarrow \text{C}_6\text{H}_3(\text{OCH}_3)_3\text{CH}_2\text{NHC}_3\text{H}_7+\text{HCl}

(2,4,5-Trimethoxyphenyl)methanamine hydrochloride exhibits significant biological activity. It has been studied for its potential anti-cancer and anti-microbial properties. The compound interacts with various enzymes and proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can inhibit normal cellular functions and disrupt processes like mitosis by preventing tubulin polymerization.

Mechanisms of Action:

  • Tubulin Interaction: Inhibits polymerization at the colchicine binding site.
  • Heat Shock Protein Inhibition: Affects protein folding and stability.
  • Redox Homeostasis Disruption: Inhibits thioredoxin reductase.

The synthesis of (2,4,5-Trimethoxyphenyl)methanamine hydrochloride can be achieved through several methods:

  • Traditional Synthesis:
    • Reacting 2,4,5-trimethoxybenzyl chloride with propylamine in an organic solvent.
    • Converting the amine to its hydrochloride form using hydrochloric acid.
  • Industrial Production:
    • Continuous flow synthesis techniques for improved yields and purity.

These methods allow for scalability and efficiency in producing the compound for research purposes.

This compound has several applications across various fields:

  • Scientific Research: Used as a building block in organic synthesis.
  • Biological Studies: Investigated for potential therapeutic effects in neurological disorders.
  • Material Science: Explored for developing new materials and chemical processes.

Interaction studies have shown that (2,4,5-Trimethoxyphenyl)methanamine hydrochloride can significantly affect cellular signaling pathways and gene expression. Its ability to inhibit tubulin polymerization leads to cell cycle arrest and apoptosis induction in various cell types. Long-term exposure studies indicate persistent effects on cellular functions even after removal from culture conditions.

Several compounds share structural similarities with (2,4,5-Trimethoxyphenyl)methanamine hydrochloride:

Compound NameMolecular FormulaKey Features
2,4,5-TrimethoxyamphetamineC12H19NO3Psychoactive properties; similar structure
3,4,5-TrimethoxybenzylamineC12H17NO3Used in agrochemicals; different alkyl chain
(2,4-Diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl)methanolC14H19N5O3Contains a pyrimidine ring; distinct pharmacological profile

Uniqueness

(2,4,5-Trimethoxyphenyl)methanamine hydrochloride is unique due to its specific trimethoxy substitution pattern on the phenyl ring that enhances its biological activity compared to other similar compounds. Its interactions with key biomolecules make it a valuable candidate for further pharmacological studies .

(2,4,5-Trimethoxyphenyl)methanamine hydrochloride, a benzylamine derivative, has roots in early 20th-century organic chemistry. Its synthesis and characterization align with the broader exploration of phenethylamine analogs, particularly during the 1930s–1960s when positional isomers of mescaline were investigated. The compound’s hydrochloride salt form enhances stability and solubility, making it suitable for storage and handling in research settings. Early studies focused on its role as a precursor for synthesizing complex heterocycles, such as pyrimidines and triazines, which are critical in pharmaceuticals.

Significance in Chemical Research

This compound serves as a versatile building block in organic synthesis. Its methoxy-substituted aromatic ring and primary amine group enable diverse reactivity, including alkylation, acylation, and condensation reactions. For instance, it participates in deaminative coupling reactions to form symmetric and unsymmetric secondary amines, as demonstrated in catalytic systems using palladium complexes. Additionally, it is a key intermediate in synthesizing trimethoprim-related compounds, which are vital in antibacterial drug development.

Overview of Related Phenethylamine Derivatives

The phenethylamine family includes structurally similar compounds with distinct pharmacological and chemical properties. Notable derivatives include:

CompoundStructureCAS NumberKey Features
Mescaline3,4,5-Trimethoxyphenethylamine54-04-8Psychoactive properties; natural alkaloid from Lophophora williamsii.
TMA-22,4,5-Trimethoxyphenethylamine108-15-4α-Desmethyl analog of mescaline; studied for CNS activity.
3,4,5-Trimethoxybenzylamine3,4,5-Trimethoxybenzylamine18638-99-8Used in synthesizing antimalarial and anticancer agents.
2,4,6-Trimethoxybenzylamine2,4,6-Trimethoxybenzylamine146548-59-6Precursor for heterocyclic compounds; hydrochloride salt enhances stability.

These derivatives exhibit varying reactivity due to differences in methoxy group positioning, influencing electronic effects and steric environments.

Current Research Landscape

Synthetic Methodologies

Three primary methods dominate the synthesis of (2,4,5-trimethoxyphenyl)methanamine hydrochloride:

MethodStarting MaterialKey ReagentsYieldPurityAdvantagesLimitations
Nitrostyrene Reduction2,4,5-TrimethoxybenzaldehydeNitroethane, LiAlH₄~70%95%Short reaction timeExplosive intermediates
Leuckart-Wallach Reaction2,4,5-TrimethoxybenzaldehydeAmmonium formate, HCOOH~40%88%Direct conversion to amineLimited to one-carbon chain derivatives
Catalytic HydrogenationNitropropene intermediateH₂/Pd-C~65%90%Scalable for industrial productionHigh-pressure equipment required

Recent advances include enzymatic reductions using alcohol dehydrogenases (ADHs), achieving 60% yield with minimal waste.

Applications in Drug Design

The compound is integral to synthesizing:

  • Antibacterial Agents: As a precursor in trimethoprim-related compounds, such as (2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl)methanone, a dihydrofolate reductase inhibitor.
  • Anticancer Candidates: Derivatives with substituted benzylamine moieties show cytotoxic activity in preclinical models.
  • Heterocyclic Libraries: Used in combinatorial synthesis of triazines via cyanuric chloride substitution, enabling rapid diversification of pharmacophores.

Green Chemistry Approaches

Emerging methods emphasize sustainability:

  • Biocatalytic Reductions: ADH-mediated conversions reduce solvent usage and energy costs.
  • Microwave-Assisted Synthesis: Accelerates reaction times and minimizes byproducts compared to conventional heating.
  • Solvent Recovery: Distillation of methanol/DMF recovers 20–25% of solvents, lowering production costs.

Molecular Structure

Core Benzylamine Framework

(2,4,5-Trimethoxyphenyl)methanamine hydrochloride belongs to the benzylamine class, characterized by a benzene ring directly bonded to a methylamine group (–CH2NH2). The hydrochloride salt form results from protonation of the primary amine, yielding a quaternary ammonium chloride structure. This configuration enhances solubility in polar solvents due to ionic interactions [7].

Trimethoxy Substitution Pattern

The benzene ring features methoxy (–OCH3) groups at the 2-, 4-, and 5-positions. This substitution pattern creates a sterically hindered aromatic system, with electron-donating methoxy groups influencing electronic distribution and reactivity. The 2,4,5-trimethoxy arrangement distinguishes it from isomers such as 3,4,5-trimethoxybenzylamine, which exhibits different physicochemical and electronic properties [5] [6].

Stereochemical Considerations

The compound lacks chiral centers due to the symmetric placement of methoxy groups and the absence of tetrahedral stereogenic atoms. The methylamine group’s single carbon bridge and planar aromatic ring preclude stereoisomerism, rendering the molecule achiral [7].

Physical Properties

Solubility Profile

As a hydrochloride salt, the compound demonstrates high solubility in polar solvents such as water and methanol. Limited solubility is observed in non-polar solvents like hexane or diethyl ether. This behavior aligns with typical ionic compounds, where lattice energy and solvent polarity dictate dissolution [6] [7].

Stability Parameters

The compound exhibits sensitivity to prolonged exposure to moisture and elevated temperatures. Storage recommendations include inert atmospheres and cool, dark environments to mitigate hydrolysis or oxidative degradation. Thermal stability data indicate decomposition above 200°C, consistent with organic ammonium salts [6] [7].

Spectroscopic Characteristics

  • Infrared (IR) Spectroscopy: Strong absorbance bands near 3300 cm⁻¹ (N–H stretch), 1250 cm⁻¹ (C–O–C asymmetric stretch), and 1600 cm⁻¹ (aromatic C=C) confirm functional groups [7].
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Singlets at δ 3.75–3.90 ppm (three methoxy groups), aromatic protons as a singlet (δ 6.60 ppm, H-3 and H-6), and a triplet for the methylene group (δ 3.45 ppm, –CH2–NH3+) [7].
    • ¹³C NMR: Peaks at δ 56–60 ppm (methoxy carbons), δ 110–130 ppm (aromatic carbons), and δ 40 ppm (methylene carbon) [7].
  • Mass Spectrometry: Molecular ion peak at m/z 233.69 ([M+H]+) corresponds to the hydrochloride salt’s molecular weight [7].

Chemical Reactivity

Functional Group Reactions

The protonated amine participates in nucleophilic substitution reactions, particularly under basic conditions where deprotonation generates a free amine. Methoxy groups may undergo demethylation via strong acids (e.g., HBr) or oxidative cleavage, though steric hindrance moderates reactivity [5] [7].

pH-Dependent Behavior

In acidic media (pH < 3), the amine remains protonated, enhancing water solubility. Neutral or basic conditions (pH > 7) deprotonate the amine, precipitating the free base. This pH sensitivity necessitates careful handling during synthetic applications [6] [7].

Degradation Pathways

Primary degradation mechanisms include:

  • Hydrolysis: Cleavage of the C–N bond under strongly acidic or alkaline conditions.
  • Oxidation: Methoxy groups may oxidize to carbonyl derivatives in the presence of peroxides or metal catalysts.
  • Thermal Decomposition: At elevated temperatures, the salt dissociates into volatile chlorinated byproducts and aromatic residues [7].

Dates

Modify: 2023-08-16

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